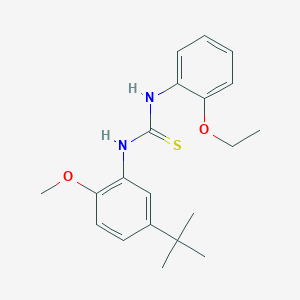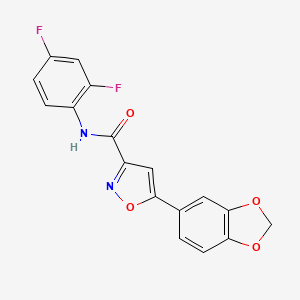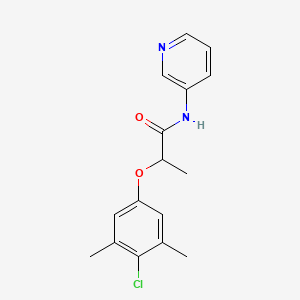
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-ethoxyphenyl)thiourea
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as "BMTU," is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMTU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 365.49 g/mol.
Mécanisme D'action
The exact mechanism of action of BMTU is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including topoisomerase II and HIV integrase. BMTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMTU has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. BMTU has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, BMTU has been shown to reduce the levels of certain cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMTU is its broad-spectrum activity against cancer, viruses, and fungi. It also exhibits relatively low toxicity in vitro and in vivo. However, one limitation of BMTU is its low solubility in water, which can make it difficult to administer in vivo. In addition, BMTU has not been extensively studied in animal models, so its efficacy and safety in vivo are not well understood.
Orientations Futures
There are several future directions for research on BMTU. One area of interest is the development of more efficient synthesis methods to increase the yield of BMTU. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of BMTU in animal models and humans. This will help to determine the optimal dosage and administration route for BMTU. In addition, further studies are needed to elucidate the exact mechanism of action of BMTU and its potential interactions with other drugs. Finally, the potential use of BMTU in combination therapy with other anticancer or antiviral agents should be explored.
Conclusion:
BMTU is a promising thiourea derivative that exhibits broad-spectrum activity against cancer, viruses, and fungi. Its potential therapeutic applications have been extensively studied, and it has shown relatively low toxicity in vitro and in vivo. However, further research is needed to fully understand its mechanism of action and its efficacy and safety in animal models and humans. The development of more efficient synthesis methods and the investigation of potential drug interactions and combination therapy are also important areas of future research.
Applications De Recherche Scientifique
BMTU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. BMTU has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). BMTU has also exhibited antifungal activity against Candida albicans, a common fungal pathogen.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(2-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-6-24-18-10-8-7-9-15(18)21-19(25)22-16-13-14(20(2,3)4)11-12-17(16)23-5/h7-13H,6H2,1-5H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZMPUFMAQJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(2-ethoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4856079.png)
![5-(3,4-dimethoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4856083.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4856102.png)
![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-4(3H)-quinazolinone](/img/structure/B4856112.png)
![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
![1-(3,3-dimethylbutanoyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4856125.png)
![1-(4-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4856127.png)
![N-[2-(benzylthio)ethyl]-3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4856134.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-butyrylpiperazine](/img/structure/B4856143.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856153.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4856159.png)